molecular formula C10H12N2O B1483953 3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol CAS No. 2092231-14-4

3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol

Cat. No.: B1483953
CAS No.: 2092231-14-4
M. Wt: 176.21 g/mol
InChI Key: SGWQRMHQPAJWEP-UHFFFAOYSA-N
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Description

3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a cyclobutyl group, a prop-2-yn-1-yl group, and a hydroxyl group attached to the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between cyclobutyl hydrazine and propargyl aldehyde in the presence of a suitable catalyst can lead to the formation of the desired pyrazole compound. The reaction conditions typically include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Industrial methods may also incorporate purification steps such as crystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce an alcohol. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological studies, the compound can be used to investigate the effects of pyrazole derivatives on various biological systems. It may serve as a potential lead compound for the development of new drugs.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development. It may exhibit activity against certain diseases or conditions.

    Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes. The exact mechanism of action depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine: This compound is similar in structure but contains an amine group instead of a hydroxyl group.

    3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-carboxylic acid: This compound has a carboxylic acid group in place of the hydroxyl group.

Uniqueness

The presence of the hydroxyl group in 3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol imparts unique chemical and biological properties compared to its analogs. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-cyclobutyl-2-prop-2-ynyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-2-6-12-10(13)7-9(11-12)8-4-3-5-8/h1,7-8,11H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWQRMHQPAJWEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=O)C=C(N1)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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